1,3,6,9-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,3,6,9-Tetrachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzodioxins family, which are long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . The structure of this compound consists of two benzene rings joined by two oxygen bridges, with chlorine atoms attached at positions 1, 3, 6, and 9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9-Tetrachlorodibenzo-P-dioxin typically involves the chlorination of dibenzo-P-dioxin. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
Industrial production of polychlorinated dibenzodioxins, including this compound, often occurs as an unintentional by-product during the combustion of organic materials in the presence of chlorine. This can happen in processes such as waste incineration, chlorine bleaching of paper, and the production of certain herbicides and pesticides .
Chemical Reactions Analysis
Types of Reactions
1,3,6,9-Tetrachlorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated derivatives or the breakdown of the compound into less toxic substances.
Reduction: This reaction can result in the removal of chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups, such as hydrogen or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more chlorinated derivatives, while reduction can produce less chlorinated compounds .
Scientific Research Applications
1,3,6,9-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior and transformation of polychlorinated dibenzodioxins in the environment.
Biology: Research on its effects on living organisms helps in understanding the toxicological impact of dioxins.
Medicine: Studies on its mechanism of action contribute to the development of therapeutic strategies to mitigate dioxin toxicity.
Mechanism of Action
1,3,6,9-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the receptor translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcriptional activation or repression of various genes involved in xenobiotic metabolism, cell cycle regulation, and immune responses .
Comparison with Similar Compounds
1,3,6,9-Tetrachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzodioxins, such as:
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzo-P-dioxin: Another highly toxic congener with similar environmental and biological effects.
1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin: Exhibits similar toxicological properties but with different chlorine substitution patterns
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects .
Biological Activity
1,3,6,9-Tetrachlorodibenzo-P-dioxin (TCDD) is a chlorinated aromatic compound that is part of a larger family of dioxins. It is recognized for its persistent environmental presence and potential toxicological effects on biological systems. This article focuses on the biological activity of TCDD, including its mechanisms of action, effects on various biological systems, and implications for human health.
Aryl Hydrocarbon Receptor (AHR) Pathway
TCDD exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AHR). Upon binding to TCDD, AHR translocates to the nucleus and forms a complex with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex binds to specific DNA sequences known as aryl hydrocarbon response elements (AHREs), leading to the transcriptional regulation of various genes involved in metabolic processes and immune response .
Gene Expression Alterations
Research indicates that TCDD exposure results in significant alterations in gene expression related to:
- Detoxification : Upregulation of cytochrome P450 enzymes (e.g., CYP1A1) involved in xenobiotic metabolism.
- Lipid Metabolism : Downregulation of genes associated with lipid homeostasis, leading to steatosis and altered lipid profiles in exposed organisms .
- Immune Response : Suppression of immune functions, including reduced T-cell activity and altered cytokine production .
Case Study: Immune Suppression
A study demonstrated that mice exposed to TCDD showed a dose-dependent increase in mortality when infected with influenza virus. This was attributed to impaired cytotoxic T lymphocyte (CTL) responses and decreased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), crucial for adaptive immunity .
Toxicological Impact
TCDD is classified as a potent endocrine disruptor and reproductive toxicant. It affects various physiological systems, including:
- Reproductive System : Disruption of ovarian development and function through altered gene expression related to steroidogenesis .
- Metabolic Disorders : Induction of hepatic steatosis characterized by increased fat accumulation due to inhibited fatty acid oxidation .
Summary of Biological Activities
The following table summarizes key biological activities associated with TCDD exposure:
Epidemiological Studies
Epidemiological studies have linked TCDD exposure to various health risks, including reproductive health issues and increased incidence of certain cancers. Notably, exposure during critical developmental windows has been associated with adverse outcomes such as decreased sperm quality and thyroid dysfunction in offspring .
Animal Models
Animal studies have provided insights into the dose-response relationship for TCDD toxicity. For instance, a physiologically based pharmacokinetic model demonstrated that lower doses can still lead to significant biological effects over time, emphasizing the need for careful risk assessments even at low environmental concentrations .
Properties
IUPAC Name |
1,3,6,9-tetrachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-3-8(16)10-9(4-5)17-11-6(14)1-2-7(15)12(11)18-10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUIRDIJIUMMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074088 | |
Record name | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-24-4 | |
Record name | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,6,9-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003X59ESM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.